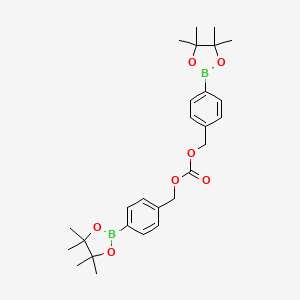
4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲酸酯
描述
科学研究应用
合成和化学性质
该化合物用于合成(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)芳烃,其中涉及钯催化的芳基溴化物的硼化。该方法证明对带有磺酰基的芳基溴化物有效 (Takagi & Yamakawa, 2013).
它用于制造带有苯环的硼酸酯中间体。这些中间体通过三步取代反应获得,并使用 FTIR、NMR 光谱、质谱、X 射线衍射和 DFT 研究等技术进行分析 (Huang 等人,2021).
另一个应用是在合成 2-((4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯氧基)甲基)苯甲腈等分子中。这些化合物通过光谱学和晶体学进行结构表征和振动性质研究 (Wu 等人,2021).
先进材料和药物应用
它的衍生物被用于合成发光共轭聚合物,在材料科学中具有应用。这些聚合物显示出鲜艳的红色,并溶于常见的有机溶剂中 (Zhu 等人,2007).
在药物研究中,它被用于 BSIH 等前螯合剂中,这些前螯合剂在与过氧化氢反应后转化为活性螯合剂。探索了这种机制以有条件地靶向氧化应激下细胞中的铁螯合 (Wang & Franz, 2018).
此外,它在针对性癌症治疗的活性氧物种响应蛋白修饰技术的开发中得到应用。它参与创建前蛋白,这些前蛋白在肿瘤细胞中被细胞内活性氧激活 (Wang 等人,2014).
生物分析和传感器应用
衍生自该化合物的硼酸酯用于过氧化氢检测的荧光探针,展示了此类系统中吸电子或给电子基团的重要性 (Lampard 等人,2018).
它还有助于设计近红外荧光探针,用于检测实际样品中的过氧化苯甲酰等物质以及在细胞和斑马鱼中的实时成像 (Tian 等人,2017).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
bis[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl] carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36B2O7/c1-24(2)25(3,4)34-28(33-24)21-13-9-19(10-14-21)17-31-23(30)32-18-20-11-15-22(16-12-20)29-35-26(5,6)27(7,8)36-29/h9-16H,17-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLOVBIXBKDBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)OCC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36B2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you provide an example of how 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl carbonate has been utilized for targeted protein therapy?
A: Researchers have successfully used NBC to modify Ribonuclease A (RNase A), an enzyme with potential anti-tumor activity. [] The resulting RNase A-NBC conjugate was inactive until exposed to H2O2, which cleaved the NBC and restored RNase A's enzymatic activity. [] This activation specifically within tumor cells, characterized by higher ROS levels, led to targeted cytotoxicity. []
Q2: What are the advantages of using 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl carbonate in conjunction with nanocarriers for protein delivery?
A: Combining NBC-modified proteins with specialized nanocarriers enhances targeted delivery and controlled activation. [, ] For instance, NBC-modified cytochrome c, when loaded onto a yolk-shell nanoparticle alongside doxorubicin, remained inactive during circulation. [] Once these nanoparticles reached the tumor microenvironment with elevated ROS, the NBC was cleaved, activating cytochrome c and triggering the release of doxorubicin. [] This strategy combines protein therapy with chemotherapy for a synergistic anti-tumor effect. []
Q3: How can light be used to further control the activation of proteins modified with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl carbonate?
A: Researchers have incorporated photosensitizers into nanocarriers carrying NBC-modified proteins. [] Upon light irradiation at a specific wavelength, the photosensitizer generates ROS, specifically H2O2, in the tumor microenvironment. [] This localized H2O2 production then activates the NBC-modified protein, leading to a highly controlled therapeutic effect. [] This approach adds a layer of spatiotemporal control to protein activation, minimizing off-target effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



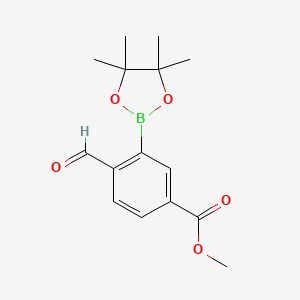

![2-(benzyloxy)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8226770.png)
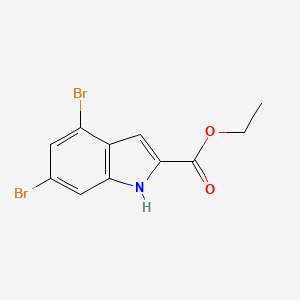
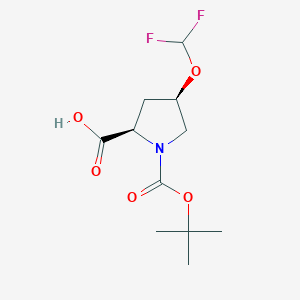
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8226781.png)
![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8226804.png)
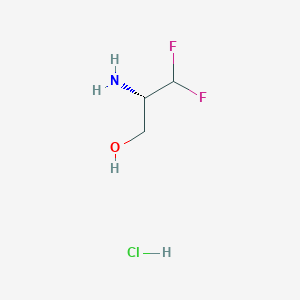
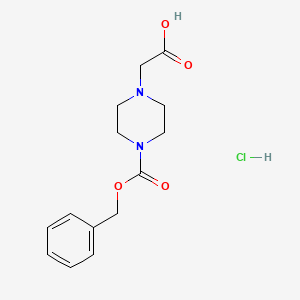
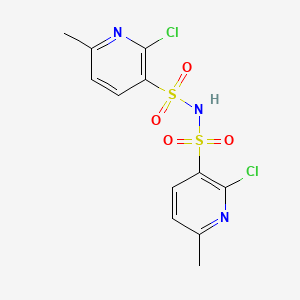
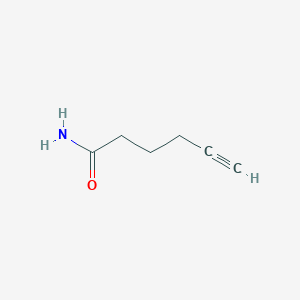

![6-[4-(2-Fluoro-benzyloxy)-phenoxy]-nicotinic acid](/img/structure/B8226855.png)
![8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B8226860.png)